

Spectroscopic Elucidation of Plantanone B: A Technical Overview

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Compound of Interest		
Compound Name:	Plantanone B	
Cat. No.:	B12434328	Get Quote

Disclaimer: As extensive research did not yield specific spectroscopic data for a compound named "**Plantanone B**," this guide presents data for a closely related and well-characterized plant-derived ketone, Kunzeanone B. The methodologies and data presentation herein serve as a representative technical guide for researchers, scientists, and drug development professionals engaged in the structural elucidation of similar natural products.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Kunzeanone B. It includes detailed tables of spectroscopic data, standardized experimental protocols for data acquisition, and a visual workflow for the structural elucidation process.

Data Presentation: NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for Kunzeanone B, recorded in deuterochloroform (CDCl₃) at 500 MHz and 125 MHz, respectively.[1]

Table 1: ¹H NMR Data for Kunzeanone B (500 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	5.43	dd	12.9, 3.0
3a	3.12	dd	17.2, 12.9
3b	2.85	dd	17.2, 3.0
5	12.04	S	
6	6.03	d	2.2
8	5.96	d	2.2
2'	7.39	m	
3'	7.39	m	_
4'	7.39	m	_
5'	7.39	m	_
6'	7.39	m	_
1"	1.85	S	_
4"a	2.58	m	_
4"b	2.58	m	_
5"a	2.33	m	_
5"b	2.33	m	_
7"	1.05	S	_
8"	1.05	S	_

Table 2: ¹³C NMR Data for Kunzeanone B (125 MHz, CDCl₃)





Position	Chemical Shift (δ, ppm)
2	79.4
3	43.4
4	196.5
4a	102.8
5	164.2
6	96.0
7	167.6
8	95.1
8a	162.7
1'	138.4
2'	126.2
3'	128.8
4'	128.8
5'	128.8
6'	126.2
1"	110.8
2"	204.2
3"	58.9
4"	51.5
5"	25.9
6"	47.9
7"	27.9
8"	27.9
<u> </u>	



9"	213.1
10"	26.8

Experimental Protocols

The following are generalized yet detailed protocols for the acquisition of NMR and MS data for a plant-derived natural product like Kunzeanone B.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for preparing a sample and acquiring one-dimensional (1D) and two-dimensional (2D) NMR spectra.

- Sample Preparation:
 - Accurately weigh approximately 1-5 mg of the purified natural product.
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean vial. The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.[2]
 - Transfer the solution to a standard 5 mm NMR tube.
 - If necessary, centrifuge the sample to pellet any particulate matter, ensuring a clear solution for analysis.[2]
- Data Acquisition:
 - Spectra are typically recorded on a 400, 500, or 600 MHz NMR spectrometer.
 - ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.



- ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are often necessary to achieve an adequate signal-to-noise ratio.[3]
- 2D NMR: To establish connectivity and spatial relationships, a suite of 2D NMR experiments is typically performed, including:
 - COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assembling the carbon skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

2.2 High-Resolution Mass Spectrometry (HRMS)

This protocol describes a general procedure for obtaining accurate mass measurements, which are essential for determining the elemental composition of a molecule.

- Sample Preparation:
 - Prepare a stock solution of the purified compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[4]
 - Dilute the stock solution to a final concentration of 1-10 μg/mL using a solvent compatible with the ionization source (e.g., 50:50 acetonitrile/water with 0.1% formic acid for electrospray ionization).[4]
 - \circ Filter the final solution through a 0.22 μm syringe filter to remove any particulates that could clog the instrument.[4]



Data Acquisition:

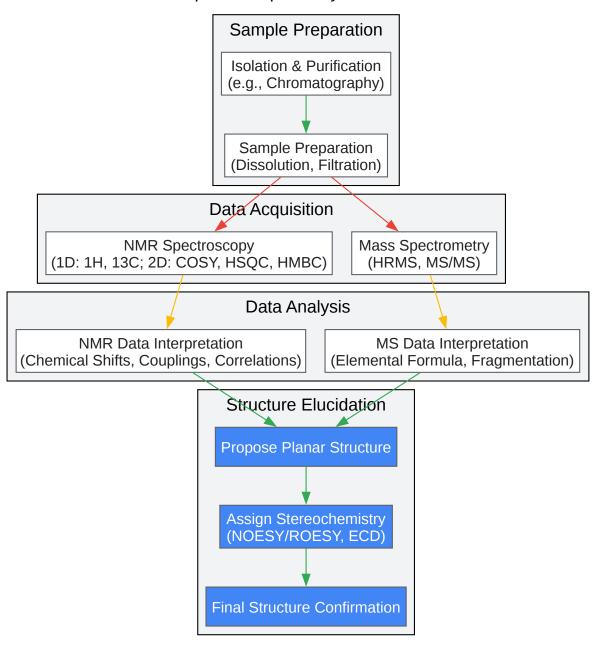
- The analysis is typically performed on a high-resolution mass spectrometer, such as a
 Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- The instrument is operated in either positive or negative ion mode, depending on the acidic or basic nature of the analyte, to generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.
- The mass analyzer is calibrated using a known standard to ensure high mass accuracy (typically < 5 ppm).
- The accurate mass measurement of the molecular ion allows for the calculation of the elemental formula, a critical first step in structure elucidation.[5]
- Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing valuable information about the compound's substructures.[6]

Mandatory Visualization: Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a novel natural product.



Workflow for Spectroscopic Analysis of Natural Products



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Caption: Workflow for Natural Product Spectroscopic Analysis.



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